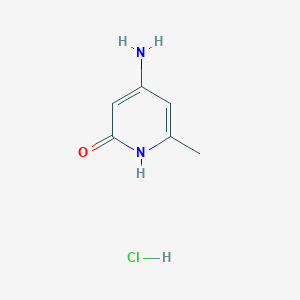

4-Amino-6-methylpyridin-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

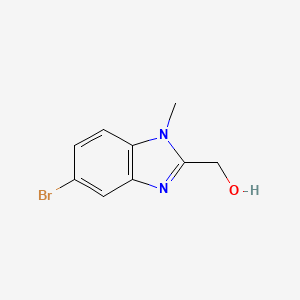

4-Amino-6-methylpyridin-2-ol hydrochloride is a chemical compound with the CAS Number: 2453324-49-5 . It has a molecular weight of 160.6 and its IUPAC name is this compound . It is a solid at room temperature .

Synthesis Analysis

A synthetic method of a non-neferide ketone intermediate 4-amino-5-methylpyridine-2-alcohol has been disclosed . The method involves a closed reaction of 2-chloro-4-amino-5-methylpyridine using toluene as a solvent or a high-temperature violent reflux using o-xylene as a solvent under an alkaline condition . This synthesis method has the advantages of high reaction yield, high product purity, and simple operation, making it suitable for industrial production .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8N2O.ClH/c1-4-2-5 (7)3-6 (9)8-4;/h2-3H,1H3, (H3,7,8,9);1H . The InChI key is HSQHYYPLCRXEOT-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It is stored in a sealed, dry environment at room temperature .Scientific Research Applications

4-Amino-6-methylpyridin-2-ol hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, it has been used as a catalyst in the synthesis of polymers and as a reaction intermediate in the synthesis of dyes and pigments. It has also been used in the synthesis of various heterocyclic compounds, such as imidazolines and pyrrolidines.

Mechanism of Action

4-Amino-6-methylpyridin-2-ol hydrochloride acts as a proton donor, donating a proton to an acceptor molecule. This proton donation leads to the formation of a new bond between the two molecules, which can then be used to form new compounds. Additionally, this compound can act as an acid catalyst, increasing the rate of certain chemical reactions.

Biochemical and Physiological Effects

This compound has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. Inhibition of this enzyme results in increased levels of acetylcholine, which can lead to increased alertness and focus. Additionally, this compound has been found to have anti-inflammatory and antioxidant properties, making it a potential treatment for a variety of conditions.

Advantages and Limitations for Lab Experiments

4-Amino-6-methylpyridin-2-ol hydrochloride is a useful reagent for laboratory experiments due to its low cost and availability. Additionally, it is relatively easy to synthesize, and it is soluble in water and alcohol, making it easy to work with. However, it is important to note that this compound is toxic and should be handled with care. Additionally, it is important to note that this compound can be degraded by light, so it should be stored in a dark, cool place.

Future Directions

There are a variety of potential future directions for research involving 4-Amino-6-methylpyridin-2-ol hydrochloride. One potential direction is to explore its potential use as a treatment for neurological disorders, such as Alzheimer's disease. Additionally, further research could be done to explore its potential use as a treatment for inflammation and oxidative stress. Additionally, further research could be done to explore its potential use as a catalyst for the synthesis of new compounds. Finally, further research could be done to explore its potential use as an anti-cancer agent.

Synthesis Methods

4-Amino-6-methylpyridin-2-ol hydrochloride can be synthesized using a variety of methods. One method involves the reaction of 2-chloro-4-methylpyridine with sodium hydroxide and ammonia. This reaction produces an intermediate compound which is then reacted with hydrochloric acid to form the final product, this compound hydrochloride. The reaction is shown below:

2-Chloro-4-methylpyridine + NaOH + NH3 → 4-Amino-2-methylpyridine + NaCl

4-Amino-2-methylpyridine + HCl → this compound + H2O

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and specific measures to take if swallowed, if on skin, or if in eyes .

properties

IUPAC Name |

4-amino-6-methyl-1H-pyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O.ClH/c1-4-2-5(7)3-6(9)8-4;/h2-3H,1H3,(H3,7,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQHYYPLCRXEOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)N1)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(3-fluorobenzylidene)-8-(furan-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2951574.png)

![tert-butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate](/img/structure/B2951576.png)

![1-[(4-Chlorophenyl)methyl]-3-[1-(oxan-4-yl)pyrrolidin-3-yl]urea](/img/structure/B2951578.png)

![N-[[5-butylsulfanyl-4-(3-chlorophenyl)-1,2,4-triazol-3-yl]methyl]-3-fluorobenzamide](/img/structure/B2951579.png)

![N-cyclohexyl-1-((2-(4-ethoxyphenyl)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2951582.png)

![1-((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(2-fluorophenoxy)propan-1-one](/img/structure/B2951588.png)

![1-(benzo[d][1,3]dioxol-5-yl)-3-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)urea](/img/structure/B2951591.png)

![5-Sulfanyl-4-[2-(trifluoromethyl)phenyl]-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2951592.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-2-phenoxyacetamide](/img/structure/B2951596.png)